Cas no 111509-11-6 (6-Isoquinolinol,1,2,3,4-tetrahydro-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-7-methoxy-2-methyl-,(1R)-)

6-Isoquinolinol,1,2,3,4-tetrahydro-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-7-methoxy-2-methyl-,(1R)- structure
111509-11-6 structure
Productnaam:6-Isoquinolinol,1,2,3,4-tetrahydro-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-7-methoxy-2-methyl-,(1R)-
CAS-nummer:111509-11-6
MF:C21H27NO5
MW:373.442786455154
CID:179839
PubChem ID:183312

6-Isoquinolinol,1,2,3,4-tetrahydro-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-7-methoxy-2-methyl-,(1R)- Chemische en fysische eigenschappen

Naam en identificatie

    • 6-Isoquinolinol,1,2,3,4-tetrahydro-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-7-methoxy-2-methyl-,(1R)-
    • (1R)-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol
    • 6-Isoquinolinol, 1,2,3,4-tetrahydro-1-(2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl)-7-methoxy-2-methyl-, (1R)-
    • 6-Isoquinolinol, 1,2,3,4-tetrahydro-1-(2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl)-7-methoxy-2-methyl-, (R)-
    • Isoautumnaline, (-)-
    • DTXSID70149677
    • 111509-11-6
    • (-)-Isoautumnaline
    • Isoautumnaline
    • Inchi: InChI=1S/C21H27NO5/c1-22-8-7-14-11-17(23)19(25-2)12-15(14)16(22)6-5-13-9-18(24)21(27-4)20(10-13)26-3/h9-12,16,23-24H,5-8H2,1-4H3/t16-/m1/s1
    • InChI-sleutel: GFNRNKOPJMPASU-MRXNPFEDSA-N
    • LACHT: COC1=CC(CC[C@H]2N(C)CCC3=CC(=C(C=C23)OC)O)=CC(O)=C1OC

Berekende eigenschappen

  • Exacte massa: 373.18901
  • Monoisotopische massa: 373.189
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 6
  • Complexiteit: 464
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 71.4Ų

Experimentele eigenschappen

  • Dichtheid: 1.187
  • Kookpunt: 542.4°Cat760mmHg
  • Vlampunt: 281.8°C
  • Brekindex: 1.577
  • PSA: 71.39
  • LogboekP: 3.22330

6-Isoquinolinol,1,2,3,4-tetrahydro-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-7-methoxy-2-methyl-,(1R)- Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Changfu Chemical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Changfu Chemical Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd